1-Boc-(R)-pyrrolidine-2-carbohydrazide
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Overview
Description
TERT-BUTYL (2R)-2-(HYDRAZINECARBONYL)PYRROLIDINE-1-CARBOXYLATE is a chemical compound that features a tert-butyl group, a hydrazinecarbonyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of TERT-BUTYL (2R)-2-(HYDRAZINECARBONYL)PYRROLIDINE-1-CARBOXYLATE typically involves the reaction of tert-butyl esters with hydrazine derivatives under controlled conditions. One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanide, which undergoes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction . Industrial production methods may utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
TERT-BUTYL (2R)-2-(HYDRAZINECARBONYL)PYRROLIDINE-1-CARBOXYLATE undergoes several types of chemical reactions, including:
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarbonyl group.
Common reagents used in these reactions include hydrogen peroxide, manganese catalysts, and various nucleophiles. Major products formed from these reactions include primary alcohols and amines .
Scientific Research Applications
TERT-BUTYL (2R)-2-(HYDRAZINECARBONYL)PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of TERT-BUTYL (2R)-2-(HYDRAZINECARBONYL)PYRROLIDINE-1-CARBOXYLATE involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. The hydrazinecarbonyl group can form hydrogen bonds and participate in nucleophilic attacks, affecting the compound’s overall behavior in biological and chemical systems .
Comparison with Similar Compounds
TERT-BUTYL (2R)-2-(HYDRAZINECARBONYL)PYRROLIDINE-1-CARBOXYLATE can be compared with other similar compounds, such as:
tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate: Similar in structure but may differ in the position of functional groups.
tert-Butyl substituted hetero-donor TADF compounds: Used in organic light-emitting diodes (OLEDs) and exhibit different electronic properties.
The uniqueness of TERT-BUTYL (2R)-2-(HYDRAZINECARBONYL)PYRROLIDINE-1-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct reactivity and stability characteristics.
Properties
Molecular Formula |
C10H19N3O3 |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m1/s1 |
InChI Key |
CEWGMUMFSVOZRT-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NN |
Origin of Product |
United States |
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